molecular formula C20H15F2N5O3S2 B2630891 N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 847191-72-4

N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2630891
CAS RN: 847191-72-4
M. Wt: 475.49
InChI Key: ZCPUADGJRLKQPD-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15F2N5O3S2 and its molecular weight is 475.49. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

The compound is part of a novel series of ligands for the translocator protein (18 kDa), utilized in the development of selective radioligands for positron emission tomography (PET) imaging. This research facilitates the in vivo imaging of neuroinflammatory processes, offering insights into the early detection and monitoring of neurodegenerative diseases. The synthesis of these radioligands involves fluorination techniques to incorporate fluorine-18, enabling their application in PET studies for detailed brain imaging and the exploration of neurological conditions (Dollé et al., 2008).

Synthesis and Characterization of Heterocyclic Compounds

Research into the compound's derivatives has led to the development of various heterocyclic structures through reactions under specific conditions, such as microwave irradiation. These investigations contribute to the broader field of medicinal chemistry by expanding the library of synthesized molecules with potential therapeutic applications. The study of these reactions and the resulting products enhances our understanding of chemical synthesis processes and the potential biological activities of novel compounds (Davoodnia et al., 2009).

Antimicrobial and Antitumor Activity Exploration

Several studies have synthesized and evaluated derivatives for their antimicrobial and antitumor properties. This line of research is vital for discovering new treatments for infectious diseases and cancer. By understanding the biological activities of these compounds, researchers can identify promising candidates for further development into therapeutic agents. The exploration of these derivatives' antimicrobial and antitumor effects contributes to the ongoing search for more effective and targeted medical treatments (Gomha et al., 2018).

Structural and Conformational Analysis

The structural elucidation of derivatives, including X-ray analysis and spectroscopic techniques, provides essential insights into the molecular architecture and conformational dynamics of these compounds. Understanding their structural characteristics is crucial for the rational design of molecules with desired biological properties. This research area bridges the gap between organic synthesis and medicinal chemistry, enabling the targeted development of new drugs with improved efficacy and specificity (Kataev et al., 2021).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O3S2/c1-26-17-15(19(29)27(2)20(26)30)18(25-16(24-17)13-4-3-7-31-13)32-9-14(28)23-12-6-5-10(21)8-11(12)22/h3-8H,9H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPUADGJRLKQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)NC4=C(C=C(C=C4)F)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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